Evogliptin
Overview
Description
Evogliptin, known by its trade names Suganon and Evodine, is an antidiabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . This compound is used to manage type 2 diabetes mellitus by controlling blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Evogliptin is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the following steps:
Formation of the Piperazinone Core: The piperazinone core is synthesized by reacting appropriate amines with diketones under controlled conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction.
Final Coupling and Purification: The final product is obtained by coupling the intermediates and purifying the compound using chromatographic techniques
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes using high-performance liquid chromatography (HPLC) for purification and ensuring the stability of the compound under various conditions .
Chemical Reactions Analysis
Types of Reactions: Evogliptin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, phosphate buffer.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Evogliptin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus. .
Industry: Utilized in the pharmaceutical industry for the development of antidiabetic medications.
Mechanism of Action
Evogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon release, leading to improved blood glucose control .
Comparison with Similar Compounds
- Sitagliptin
- Linagliptin
- Saxagliptin
- Alogliptin
Evogliptin’s uniqueness lies in its selective inhibition of dipeptidyl peptidase-4 and its ability to provide effective glycemic control with a low risk of hypoglycemia .
Properties
IUPAC Name |
(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDAGSJHKEABN-MLGOLLRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153545 | |
Record name | Evogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222102-29-5 | |
Record name | Evogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evogliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Evogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09118300L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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